molecular formula C21H28O13 B145272 Swertiamacroside CAS No. 128585-97-7

Swertiamacroside

Cat. No. B145272
M. Wt: 488.4 g/mol
InChI Key: VMCOATNLXZKVSB-JRQIJAMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Swertiamacroside is a natural iridoid glycoside that is found in the plant species Swertia. It has been used for many years in traditional medicine in Asia, and recent scientific research has shown that it has potential applications in various fields such as medicine, agriculture, and food industry.

Scientific Research Applications

Swertiamacroside has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, it has been found to have insecticidal properties and can be used as a natural pesticide. In the food industry, it can be used as a natural sweetener and flavor enhancer.

Mechanism Of Action

The mechanism of action of Swertiamacroside is not fully understood, but it is believed to work by regulating various signaling pathways in the body. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism. It also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer development.

Biochemical And Physiological Effects

Swertiamacroside has been found to have various biochemical and physiological effects. It has been shown to lower blood glucose levels and improve insulin sensitivity in diabetic animals. It also has anti-inflammatory effects and can reduce the production of inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects and can induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Swertiamacroside in lab experiments is that it is a natural compound that is easily obtained from plant sources. It is also relatively stable and can be stored for long periods. However, one limitation is that the purity of Swertiamacroside obtained from plant sources can vary, which can affect the reproducibility of experiments.

Future Directions

There are many potential future directions for research on Swertiamacroside. One area of interest is its potential use in treating neurodegenerative diseases. Another area is its insecticidal properties and its potential use as a natural pesticide. Additionally, more research is needed to fully understand the mechanism of action of Swertiamacroside and its potential applications in various fields.
Conclusion:
In conclusion, Swertiamacroside is a natural iridoid glycoside that has potential applications in various fields such as medicine, agriculture, and food industry. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties, as well as its insecticidal properties and potential use as a natural sweetener and flavor enhancer. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

properties

CAS RN

128585-97-7

Product Name

Swertiamacroside

Molecular Formula

C21H28O13

Molecular Weight

488.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C21H28O13/c1-8-14(25)16(27)18(29)20(32-8)31-7-12-15(26)17(28)19(30)21(33-12)34-13(24)5-3-9-2-4-10(22)11(23)6-9/h2-6,8,12,14-23,25-30H,7H2,1H3/b5-3+/t8-,12+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1

InChI Key

VMCOATNLXZKVSB-JRQIJAMCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O)O

synonyms

1-O-caffeoyl-6-O-alpha-rhamnopyranosyl-beta-glycopyranoside
1-O-caffeoyl-O-rutinose ester
swertiamacroside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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